

Advanced Application Note: 2-Chloro-8-methoxy-7-methylquinazoline in Medicinal Chemistry

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Compound of Interest

Compound Name:	2-Chloro-8-methoxy-7-methylquinazoline
CAS No.:	956100-68-8
Cat. No.:	B3196159

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Part 1: Executive Summary & Strategic Rationale

2-Chloro-8-methoxy-7-methylquinazoline is a high-value heterocyclic building block, distinct from the commoditized 6,7-dimethoxyquinazoline scaffolds (e.g., Gefitinib, Erlotinib) commonly used in EGFR inhibition. This scaffold features a unique 8-methoxy-7-methyl substitution pattern that imparts specific steric and electronic properties, making it a "privileged structure" for targeting c-Jun N-terminal kinases (JNKs) and EGFR mutants where improved selectivity or metabolic stability is required.

Key Medicinal Chemistry Attributes

- The "Warhead" (C-2 Chlorine): The chlorine atom at the C-2 position is highly activated for Nucleophilic Aromatic Substitution (S_NAr), serving as the primary vector for library generation.

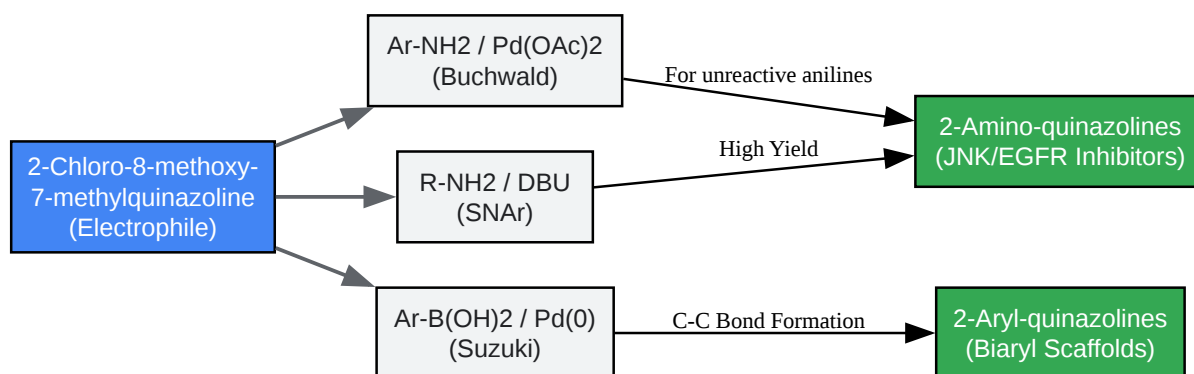
- **8-Methoxy Steric Influence:** Unlike 6- or 7-substitution, the 8-methoxy group imposes a steric clash near the N-1/C-2 axis. This restricts the conformational space of substituents at C-2, potentially enhancing selectivity by preventing binding to kinases with smaller ATP-binding pockets.
- **7-Methyl Lipophilicity:** The methyl group adds critical lipophilicity () without the electron-donating resonance magnitude of a methoxy group, subtly tuning the pKa of the quinazoline ring nitrogens.

Part 2: Reactivity Profile & Pathway Visualization

The core utility of this molecule lies in its electrophilicity at C-2. The pyrimidine ring is electron-deficient, facilitating attack by nucleophiles.

Reactivity Logic

- **Primary Pathway (S_NAr):** Facile displacement with primary and secondary amines.
- **Secondary Pathway (Pd-Catalysis):** Suzuki-Miyaura or Buchwald-Hartwig couplings for introducing carbon or sterically hindered nitrogen nucleophiles.
- **Hydrolysis Risk:** The C-2 chloride is susceptible to hydrolysis under strong acidic/basic aqueous conditions; anhydrous conditions are preferred for storage and reaction.



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Figure 1: Divergent synthesis pathways from the 2-chloro-quinazoline core. The S_NAr pathway is the dominant route for library expansion.

Part 3: Detailed Experimental Protocols

Protocol A: S_NAr Displacement with Amines (Standard Library Protocol)

Application: Synthesis of 2-amino-8-methoxy-7-methylquinazoline derivatives. Mechanism: Addition-Elimination at C-2. Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected as the base because it is non-nucleophilic (avoiding side reactions) and soluble in organic media, effectively scavenging the HCl byproduct.

Reagents

- Substrate: **2-Chloro-8-methoxy-7-methylquinazoline** (1.0 equiv)
- Nucleophile: Primary or Secondary Amine (1.2 – 2.0 equiv)
- Base: DBU (2.0 equiv) or DIPEA (3.0 equiv)
- Solvent: Acetonitrile (MeCN) or Isopropanol (IPA)

Step-by-Step Methodology

- Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve **2-Chloro-8-methoxy-7-methylquinazoline** (200 mg, 0.96 mmol) in anhydrous MeCN (8 mL).
- Addition: Add the desired amine (e.g., trans-4-aminocyclohexanol, 1.92 mmol) followed by DBU (290 mg, 1.92 mmol).
 - Note: If the amine is a hydrochloride salt, increase DBU to 3.0 equiv.
- Reaction: Seal the vial and heat to reflux (80-85 °C) for 12–16 hours.
 - Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (R_f ~0.[1][2]6) should disappear, and a more polar fluorescent spot (product) should appear.
- Workup:
 - Cool the mixture to room temperature.

- Option A (Precipitation): If the product precipitates, filter the solid, wash with cold MeCN and water, and dry under vacuum.
- Option B (Extraction): Concentrate the solvent in vacuo.[3] Redissolve the residue in DCM (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.
- Purification: Flash column chromatography (SiO₂, gradient 0–5% MeOH in DCM).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Application: Coupling with electron-deficient anilines or sterically hindered amines that fail under S_NAr conditions. Causality: Pd-catalysis lowers the activation energy for C-N bond formation when the nucleophile is weak. Xantphos is chosen for its wide bite angle, stabilizing the reductive elimination step.

Reagents

- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: Xantphos (4 mol%)
- Base: Cs₂CO₃ (2.0 equiv)
- Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology

- Setup: In a glovebox or under Argon stream, charge a microwave vial with the quinazoline core (1.0 equiv), aniline (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃, and Xantphos.
- Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M).
- Reaction: Seal and heat at 100 °C for 4–8 hours (conventional heating) or 120 °C for 30 mins (Microwave).
- Workup: Filter through a Celite pad, eluting with EtOAc. Concentrate and purify via HPLC or Flash Chromatography.

Part 4: Analytical Data & QC Standards

When characterizing libraries derived from this scaffold, specific NMR signatures confirm the integrity of the 8-methoxy-7-methyl core.

Table 1: Expected ¹H NMR Shifts (DMSO-d₆)

Position	Moiety	Chemical Shift (ppm)	Multiplicity	Diagnostic Feature
C-8			Singlet (3H)	Distinct downfield shift due to heteroatom adjacency.
C-7			Singlet (3H)	Benzylic methyl; verify integration to confirm core stability.
C-6			Doublet (Hz)	Ortho-coupling to C-5 proton.
C-5			Doublet (Hz)	Deshielded by N-1 proximity.

Part 5: Safety & Handling

- **Skin Sensitization:** Quinazolines are potent sensitizers. Always wear nitrile gloves and long sleeves.
- **Inhalation:** The 2-chloro derivative is a fine powder that can aerosolize. Weigh inside a fume hood.
- **Reactivity:** Avoid contact with strong acids (generates HCl gas) or strong oxidizers.

- Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C-Cl bond.

Part 6: References

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